molecular formula C21H19ClN2O2 B5220904 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5220904
M. Wt: 366.8 g/mol
InChI Key: XLTIXAMWNRAWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as CEPB, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. CEPB is a member of the benzamide family of compounds and is known to have potent inhibitory effects on various biological processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have neuroprotective effects, reducing neuronal cell death and improving cognitive function.

Advantages and Limitations for Lab Experiments

3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory effects on various biological processes, making it a useful tool for studying these processes. However, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the research and development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the optimization of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide analogs with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the investigation of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a potential anticancer agent is an area of active research.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials for 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide synthesis include 4-(4-pyridinylmethyl)benzaldehyde, 3-chloro-4-ethoxyaniline, and 4-bromoacetophenone. These materials are then coupled using a Suzuki-Miyaura cross-coupling reaction, followed by a condensation reaction to form the final product. The purity of the synthesized 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is confirmed using various analytical techniques, including NMR, LC-MS, and HPLC.

Scientific Research Applications

3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have inhibitory effects on various biological processes, including cancer cell growth, inflammation, and angiogenesis. 3-chloro-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTIXAMWNRAWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide

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